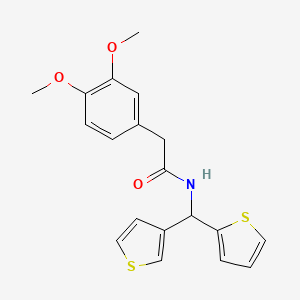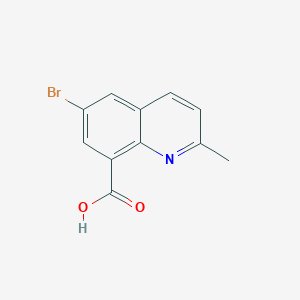
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
準備方法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with thiophen-2-yl(thiophen-3-yl)methylamine to form the desired acetamide.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions. Common solvents include dichloromethane and tetrahydrofuran, and the reactions are often catalyzed by bases such as triethylamine.
化学反応の分析
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Materials Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar compounds to 2-(3,4-dimethoxyphenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acetamide include:
2-(3,4-dimethoxyphenyl)-N-(thiophen-2-ylmethyl)acetamide: This compound lacks the additional thiophene ring, making it less complex.
2-(3,4-dimethoxyphenyl)-N-(furan-2-yl(thiophen-3-yl)methyl)acetamide: This compound features a furan ring instead of one of the thiophene rings, which can alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer distinct chemical and physical properties.
特性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S2/c1-22-15-6-5-13(10-16(15)23-2)11-18(21)20-19(14-7-9-24-12-14)17-4-3-8-25-17/h3-10,12,19H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWCQBOMJOTOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC(C2=CSC=C2)C3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2435338.png)






![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)



![7-methyl-6-oxo-N-(thiophen-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2435354.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-5-yl]aniline](/img/structure/B2435360.png)
